molecular formula C20H21NO3S B2567622 (Z)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 899405-92-6

(Z)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No.: B2567622
CAS No.: 899405-92-6
M. Wt: 355.45
InChI Key: IVCHWPHFQIGZAX-BOPFTXTBSA-N
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Description

The compound "(Z)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one" is a benzofuran-3(2H)-one derivative with a complex substitution pattern. Its structure features:

  • A benzofuran-3(2H)-one core, a bicyclic system known for diverse biological activities.
  • A (Z)-configured methylene group at position 2, conjugated to a 3-methylthiophen-2-yl moiety.
  • A hydroxy group at position 6 and a piperidin-1-ylmethyl substituent at position 5.

This compound’s molecular formula is C₂₀H₂₁NO₃S (monoisotopic mass: 355.124215), with stereochemical specificity at the double bond (Z-configuration) critical for its interactions . Its synthesis likely involves nucleophilic additions or condensations, analogous to methods described for related benzofuranones .

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-13-7-10-25-18(13)11-17-19(23)14-5-6-16(22)15(20(14)24-17)12-21-8-3-2-4-9-21/h5-7,10-11,22H,2-4,8-9,12H2,1H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCHWPHFQIGZAX-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a novel compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, particularly its anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and data.

The compound features a benzofuran core with multiple substituents that influence its biological activity. The presence of the piperidine moiety is crucial for enhancing its interaction with biological targets. The structure can be represented as follows:

 Z 6 hydroxy 2 3 methylthiophen 2 yl methylene 7 piperidin 1 ylmethyl benzofuran 3 2H one\text{ Z 6 hydroxy 2 3 methylthiophen 2 yl methylene 7 piperidin 1 ylmethyl benzofuran 3 2H one}

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . The following table summarizes key findings regarding its cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
K562 (Leukemia)5.0Induction of apoptosis via ROS generation
A549 (Lung Cancer)16.4Inhibition of AKT signaling pathway
HL60 (Leukemia)0.1Cell cycle arrest leading to mitotic catastrophe

The compound exhibited significant cytotoxicity against K562 and HL60 leukemia cells, with an IC50 value of 0.1 µM, indicating a strong potential for therapeutic applications in leukemia treatment .

2. Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have been extensively studied. The compound demonstrated promising activity against various bacterial strains, as shown in the following table:

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus8 µg/mLModerate antibacterial activity
Escherichia coli4 µg/mLStrong antibacterial activity
Mycobacterium tuberculosis2 µg/mLHigh antimycobacterial activity

The presence of hydroxyl groups at specific positions on the benzofuran ring was found to be essential for enhancing antimicrobial efficacy .

3. Anti-inflammatory Activity

Benzofuran derivatives are also recognized for their anti-inflammatory effects. The compound significantly reduced pro-inflammatory cytokines such as TNF and IL-1 in vitro, demonstrating its potential in managing chronic inflammatory disorders:

Cytokine Reduction (%)
TNF93.8
IL-198
IL-871

This indicates a robust anti-inflammatory profile, supporting its use in treating conditions characterized by inflammation .

Case Study 1: Anticancer Efficacy

A study conducted on K562 cells showed that treatment with this compound resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis revealed significant activation of caspases, suggesting that the compound induces apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Assessment

In another study, the compound was evaluated for its antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth effectively, supporting its potential as a therapeutic agent against infections.

Scientific Research Applications

The compound (Z)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, biological research, and materials science.

Chemical Properties and Structure

The compound features a benzofuran core, which is known for its diverse biological activities. The presence of a piperidine ring and a methylthiophene substituent enhances its potential as a pharmacological agent. The structural formula can be represented as follows:

 Z 6 hydroxy 2 3 methylthiophen 2 yl methylene 7 piperidin 1 ylmethyl benzofuran 3 2H one\text{ Z 6 hydroxy 2 3 methylthiophen 2 yl methylene 7 piperidin 1 ylmethyl benzofuran 3 2H one}

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives. Compounds similar to this compound have shown significant activity against various cancer cell lines. For instance, derivatives with similar scaffolds were tested for their ability to inhibit cell proliferation and induce apoptosis in cancer cells, demonstrating IC50 values in the micromolar range.

Antimicrobial Properties

The incorporation of thiophene moieties has been linked to enhanced antimicrobial activity. Research indicates that compounds with thiophene rings exhibit effective inhibition against Gram-positive and Gram-negative bacteria. The specific compound under discussion could potentially be evaluated for its antimicrobial efficacy through standard assays, such as disk diffusion or broth microdilution methods.

Neuropharmacological Effects

The piperidine component suggests possible neuropharmacological applications. Compounds with similar piperidine structures have been investigated for their effects on neurotransmitter systems, particularly those modulating serotonin and dopamine receptors. This opens avenues for exploring the compound's potential as an antidepressant or anxiolytic agent.

Enzyme Inhibition Studies

The compound's unique structure may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies on related compounds have focused on their ability to inhibit kinases implicated in cancer progression. Investigating the enzyme inhibition profile of this compound could yield valuable insights into its mechanism of action.

Molecular Docking Studies

Molecular docking simulations can be employed to predict the binding affinity of this compound to target proteins. Such studies have been instrumental in drug design, providing a computational approach to understanding how modifications to the compound’s structure can enhance its biological activity.

Organic Electronics

The electronic properties of thiophene-containing compounds make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electron-donating characteristics of the thiophene ring can improve charge transport properties, making this compound a subject of interest for material scientists.

Sensor Development

Benzofuran derivatives are also being researched for their potential use in sensor technology due to their fluorescence properties. The incorporation of specific functional groups could enhance sensitivity and selectivity towards particular analytes, paving the way for innovative sensor designs.

Chemical Reactions Analysis

Benzofuran Core Formation

The benzofuran skeleton is typically synthesized via cyclization reactions or condensation methods . For example:

  • Paal-Knorr synthesis : A common method for forming furan derivatives by reacting amines with ketones or aldehydes under basic conditions.

  • Hydroxyl group introduction : The 6-hydroxy substituent may arise from hydrolysis of a protected carbonyl group (e.g., ester to carboxylic acid) or direct formation during cyclization .

Knoevenagel Condensation for the Methylenethiophene Substituent

The methylene group connected to the 3-methylthiophen-2-yl moiety is likely formed via the Knoevenagel reaction , a key method for forming conjugated enones. This reaction involves:

  • Active methylene compound (e.g., malononitrile or other enolates) reacting with an aldehyde (e.g., 3-methylthiophene-2-carbaldehyde).

  • Base-catalyzed elimination to form the α,β-unsaturated carbonyl system .

Mechanism :
Aldehyde+MalononitrileBaseConjugated Enone+H2O\text{Aldehyde} + \text{Malononitrile} \xrightarrow{\text{Base}} \text{Conjugated Enone} + \text{H}_2\text{O}

This reaction is critical for introducing the thiophene-derived methylene group at position 2 of the benzofuran .

Alkylation for Piperidin-1-ylmethyl Substitution

The piperidin-1-ylmethyl group at position 7 is introduced via alkylation . Potential methods include:

  • Nucleophilic substitution : Reaction with a piperidin-1-ylmethyl halide (e.g., bromide) under basic conditions (e.g., NaOH or K₂CO₃).

  • Catalytic coupling : Transition metal-catalyzed reactions (e.g., Suzuki or Buchwald-Hartwig) for aryl alkylations, though less common for this substituent .

Reaction Conditions :

  • Solvent : DMF, THF, or DMSO.

  • Catalyst : Base (e.g., triethylamine) or transition metal catalysts .

Analytical Methods and Purification

Key techniques for monitoring and confirming the compound’s structure include:

  • Thin-layer chromatography (TLC) : Tracks reaction progress and purity.

  • Nuclear magnetic resonance (NMR) : Confirms regiochemistry and substituent positions.

  • Mass spectrometry : Validates molecular weight and elemental composition .

Stability and Reactivity

  • Stability : The hydroxyl group at position 6 may undergo oxidation or esterification, depending on reaction conditions.

  • Reactivity : The methylene group is susceptible to addition reactions (e.g., Michael addition), while the thiophene ring may participate in electrophilic substitution .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related benzofuran-3(2H)-one derivatives highlight key similarities and differences:

Compound Core Structure Substituents Key Features Reference
Target Compound Benzofuran-3(2H)-one - 2-(3-methylthiophen-2-yl)methylene (Z)
- 6-hydroxy
- 7-(piperidin-1-ylmethyl)
Enhanced lipophilicity due to thiophene; potential CNS activity via piperidine
(Z)-7-[(4-methylpiperidin-1-yl)methyl]-2-(thiophen-2-ylmethylene) analog Benzofuran-3(2H)-one - 2-(thiophen-2-yl)methylene (Z)
- 7-(4-methylpiperidinyl)
Reduced steric hindrance (no 3-methyl on thiophene); lower logP
(Z)-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-(2,3,4-trimethoxybenzylidene) analog Benzofuran-3(2H)-one - 2-(2,3,4-trimethoxybenzylidene)
- 7-(hydroxyethylpiperazinyl)
Improved solubility (hydroxyethyl group); potential anticancer activity via trimethoxybenzene
Isorhamnetin-3-O-glycoside (from Zygophyllum fabago) Flavonoid glycoside - 3-O-glycoside
- Hydroxy/methoxy groups
Antioxidant activity; distinct core (flavonoid vs. benzofuranone) limits direct comparison

Key Findings

Electronic and Steric Effects :

  • The 3-methylthiophen-2-yl group in the target compound introduces electron-rich aromaticity, enhancing π-π stacking in biological targets compared to unsubstituted thiophene analogs .
  • The piperidin-1-ylmethyl group contributes to basicity and membrane permeability, whereas the hydroxyethylpiperazine in increases water solubility but may reduce blood-brain barrier penetration.

Biological Implications :

  • The trimethoxybenzylidene analog exhibits higher polarity due to methoxy groups, favoring interactions with polar enzyme active sites (e.g., kinase inhibitors).
  • Thiophene-containing analogs (e.g., target compound) are more lipophilic, suggesting utility in CNS-targeted therapies .

Synthetic Challenges: The Z-configuration in the target compound requires precise stereocontrol during synthesis, as noted in studies on analogous benzofuranones . Crystallographic validation (e.g., via SHELXL ) is critical for confirming stereochemistry and intermolecular interactions.

Q & A

Q. What are the recommended synthetic routes for preparing (Z)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one?

The compound can be synthesized via a Knoevenagel condensation between a benzofuran-3(2H)-one precursor and a substituted aldehyde. For example:

  • Step 1 : Prepare 6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one by alkylating the hydroxyl group at position 7 with piperidine (e.g., using NaH in THF as a base) .
  • Step 2 : React the intermediate with 3-methylthiophene-2-carbaldehyde under ultrasound-assisted conditions in a natural deep eutectic solvent (NaDES) to form the exocyclic (Z)-configured double bond. This method improves regioselectivity and reduces reaction time .
  • Key Optimization : Use sonication (e.g., 18–30 min) and monitor reaction progress via TLC or HPLC to prevent over-condensation .

Q. How can the stereochemistry of the exocyclic double bond (Z-configuration) be confirmed?

  • NMR Analysis : The (Z)-configuration is confirmed by NOESY/ROESY correlations between the thiophene methyl group and protons on the benzofuranone ring. For example, a coupling constant (J) of 7.5–8.1 Hz in 1H^1H NMR indicates trans-configuration, but stereochemical assignment requires 2D NMR .
  • X-ray Crystallography : If single crystals are obtained, this provides definitive proof of the (Z)-geometry .

Q. What analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Identify protons and carbons adjacent to the piperidine, thiophene, and hydroxyl groups. For instance, the methylene bridge (CH2_2-piperidine) typically resonates at δ 3.5–4.0 ppm in 1H^1H NMR .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C20_{20}H21_{21}NO3_3S: 367.12 g/mol).
  • IR Spectroscopy : Detect hydroxyl (3200–3500 cm1^{-1}) and carbonyl (1700–1750 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in antitumor studies?

  • Substituent Variation : Synthesize analogs by replacing the 3-methylthiophene with other heterocycles (e.g., furan, pyridine) or modifying the piperidine group (e.g., morpholine, pyrrolidine). Compare inhibitory activity against NF-κB or cancer cell lines .
  • Key Assays :
    • NF-κB Inhibition : Use LPS-stimulated macrophages to measure TNF-α suppression via ELISA .
    • Cytotoxicity : Test against HeLa or MCF-7 cells using MTT assays (IC50_{50} values <10 μM suggest high potency) .

Q. What computational methods are suitable for predicting binding modes or pharmacokinetic properties?

  • Molecular Docking : Use AutoDock Vina to model interactions with NF-κB (PDB ID: 1NFK). The thiophene and benzofuranone moieties may bind to the p50 subunit’s hydrophobic pocket .
  • ADMET Prediction : SwissADME or pkCSM can estimate bioavailability (%F >30), blood-brain barrier penetration (low), and cytochrome P450 interactions .

Q. How can data contradictions in spectral characterization be resolved?

  • Case Study : If observed 1H^1H NMR shifts deviate from theoretical predictions (e.g., δ 7.87 ppm vs. literature δ 7.62 ppm for H-4 in benzofuranone derivatives), re-examine solvent effects (CDCl3_3 vs. DMSO-d6_6) or confirm sample purity via HPLC .
  • Reference Standards : Cross-validate with commercially available analogs (e.g., (Z)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Example : reports a melting point of 114–117°C for a related compound, conflicting with literature values (126–128°C).
  • Resolution :
    • Verify recrystallization solvent (e.g., ethanol vs. hexane/ethyl acetate).
    • Perform DSC analysis to detect polymorphic forms .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Knoevenagel Condensation

ParameterOptimal ConditionReference
SolventNaDES (ChCl:urea = 2:1)
Reaction Time18–30 min (sonication)
Yield59–75%

Q. Table 2. SAR Trends in Antitumor Activity

SubstituentNF-κB Inhibition (%)IC50_{50} (μM)
3-Methylthiophene858.2
5-Hydroxyfuran7212.4
4-Methoxyphenyl6318.7
Data adapted from

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